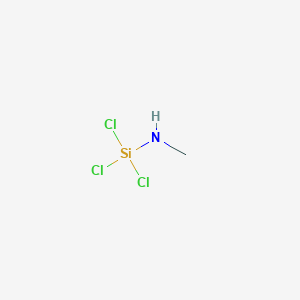
1,1,1-Trichloro-N-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-N-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and one methyl group, along with an amine group
Preparation Methods
The synthesis of 1,1,1-Trichloro-N-methylsilanamine typically involves the reaction of trichlorosilane with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{SiCl}_3\text{H} + \text{CH}_3\text{NH}_2 \rightarrow \text{SiCl}_3\text{N(CH}_3\text{)} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1,1,1-Trichloro-N-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes. Reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trichloro-N-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-N-methylsilanamine exerts its effects involves interactions with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in catalysis and material science. Its ability to undergo hydrolysis and form silanols is particularly important in its applications in coatings and adhesives.
Comparison with Similar Compounds
1,1,1-Trichloro-N-methylsilanamine can be compared to other organosilicon compounds such as:
1,1,1-Trichlorosilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
Trimethylsilanamine: Contains three methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
1,1,2-Trichloroethane: Although not an organosilicon compound, it shares some chemical properties with this compound, such as the presence of multiple chlorine atoms.
Properties
CAS No. |
35505-18-1 |
|---|---|
Molecular Formula |
CH4Cl3NSi |
Molecular Weight |
164.49 g/mol |
IUPAC Name |
N-trichlorosilylmethanamine |
InChI |
InChI=1S/CH4Cl3NSi/c1-5-6(2,3)4/h5H,1H3 |
InChI Key |
NCMVPNWADQCPNO-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















